molecular formula C13H12N2O2 B6367411 MFCD18312249 CAS No. 1261972-29-5

MFCD18312249

Cat. No.: B6367411
CAS No.: 1261972-29-5
M. Wt: 228.25 g/mol
InChI Key: MIAWSKUGXBVWJP-UHFFFAOYSA-N
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Description

MFCD18312249 is a chemical compound that has garnered attention in recent research due to its structural and functional properties. For instance, compounds with similar MDL identifiers, such as MFCD13195646 (CAS 1046861-20-4) and MFCD00003330 (CAS 1761-61-1), share boronic acid and benzoic acid derivatives as core structural motifs, respectively . These compounds are typically utilized in pharmaceutical synthesis, catalysis, and material science due to their reactivity and stability.

Key inferred properties for this compound (based on analogs):

  • Molecular framework: Likely contains halogenated aromatic rings (e.g., bromo-, chloro-substituents) and functional groups such as boronic acid or carboxylate.
  • Synthetic accessibility: Likely synthesized via cross-coupling reactions using palladium catalysts or green chemistry approaches, as demonstrated in related methodologies .

Properties

IUPAC Name

N-[3-(3-hydroxypyridin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-9(16)15-11-5-2-4-10(8-11)13-12(17)6-3-7-14-13/h2-8,17H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIAWSKUGXBVWJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=C(C=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682906
Record name N-[3-(3-Hydroxypyridin-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261972-29-5
Record name N-[3-(3-Hydroxypyridin-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18312249 involves a series of chemical reactions under controlled conditions. The exact synthetic route can vary, but it typically includes steps such as condensation, cyclization, and purification. The reaction conditions often require specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. This allows for the efficient and cost-effective production of the compound. The industrial methods also incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

MFCD18312249 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound are carried out under specific conditions, including controlled temperatures, pressures, and the use of catalysts or solvents. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of a solvent like ethanol or tetrahydrofuran.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

MFCD18312249 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in the synthesis of other chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic effects and applications in drug development.

    Industry: this compound is utilized in various industrial processes, including the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD18312249 involves its interaction with specific molecular targets and pathways The compound may bind to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD18312249 (inferred properties) with structurally analogous compounds, drawing from experimental data in the evidence:

Property This compound (Inferred) CAS 1046861-20-4 CAS 1761-61-1
Molecular Formula C₆H₅XBrClO₂ (X = B or COOH) C₆H₅BBrClO₂ C₇H₅BrO₂
Molecular Weight ~200–235 g/mol 235.27 g/mol 201.02 g/mol
LogP (XLOGP3) 1.5–2.5 2.15 1.98 (Ali method)
Solubility (mg/mL) 0.2–0.7 0.24 (ESOL) 0.687 (ESOL)
BBB Permeability Likely Yes Not reported
Synthetic Method Cross-coupling Pd-catalyzed (THF/H₂O, 75°C) A-FGO catalyst (THF, reflux)
Pharmacological Alerts Low PAINS: 0; Brenk: 1 H302 (acute toxicity)

Key Findings:

Structural Similarities :

  • CAS 1046861-20-4 and this compound likely share boronic acid functionality, enabling applications in Suzuki-Miyaura coupling reactions .
  • CAS 1761-61-1, a brominated benzoic acid derivative, exhibits higher solubility (0.687 mg/mL) compared to boronic acid analogs, suggesting divergent applications in drug formulation .

Pharmacological Profiles :

  • Boronic acid derivatives (e.g., CAS 1046861-20-4) show superior BBB permeability, making them candidates for CNS-targeted therapies .
  • Benzoic acid derivatives (e.g., CAS 1761-61-1) carry higher toxicity alerts (e.g., H302), limiting their therapeutic use without structural optimization .

Synthetic Efficiency :

  • Palladium-based synthesis (CAS 1046861-20-4) achieves moderate yields but requires harsh conditions, whereas green chemistry approaches (CAS 1761-61-1) offer sustainability but lower scalability .

Critical Analysis of Divergences

  • LogP Discrepancies : Boronic acid analogs exhibit higher LogP values (2.15 via XLOGP3) compared to benzoic acid derivatives (1.98 via Ali method), impacting their lipid solubility and drug distribution .
  • Safety Profiles : While boronic acids show minimal pharmacological alerts (PAINS = 0), brominated benzoic acids carry acute toxicity risks (H302), necessitating rigorous safety assessments .

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